molecular formula C28H21FN2O4 B15173898 (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

Cat. No.: B15173898
M. Wt: 468.5 g/mol
InChI Key: FWYCQVIDSJZTIO-NPZNXQLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule with a unique structure It features multiple rings, including a diazatetracyclo system, and functional groups such as a fluorophenyl and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multiple steps, including cyclization reactions and selective functional group modifications. The exact synthetic route can vary, but it generally includes:

    Formation of the diazatetracyclo core: This step often involves a cyclization reaction where the appropriate precursors are subjected to conditions that promote ring closure.

    Introduction of the fluorophenyl group: This can be achieved through a substitution reaction where a fluorophenyl group is introduced to the core structure.

    Addition of the methoxybenzoyl group: This step involves the acylation of the core structure with a methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The fluorophenyl and methoxybenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where its specific functional groups are beneficial.

    Industry: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: This compound shares the fluorophenyl group but lacks the complex diazatetracyclo core.

    Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl ester group.

    4-fluoro-N-methylbenzamide: Contains the fluorophenyl group and an amide functional group.

Uniqueness

The uniqueness of (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione lies in its complex structure, which includes a diazatetracyclo core and multiple functional groups. This complexity can confer unique properties, such as specific binding affinities or reactivity profiles, making it valuable for various applications.

Properties

Molecular Formula

C28H21FN2O4

Molecular Weight

468.5 g/mol

IUPAC Name

(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C28H21FN2O4/c1-35-20-11-9-17(10-12-20)26(32)25-23-22(24-21-8-3-2-5-16(21)13-14-30(24)25)27(33)31(28(23)34)19-7-4-6-18(29)15-19/h2-15,22-25H,1H3/t22-,23+,24?,25-/m0/s1

InChI Key

FWYCQVIDSJZTIO-NPZNXQLHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=CC=C6)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=CC=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.